![molecular formula C18H23N7O5 B2860546 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide CAS No. 338777-91-6](/img/structure/B2860546.png)
4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity .Scientific Research Applications
Environmental and Health Monitoring
Compounds with complex structures similar to the one you mentioned are often studied for their environmental presence and potential health effects. For example, research on organophosphorus (OP) and pyrethroid (PYR) pesticides has revealed widespread environmental exposure among preschool children in South Australia. These compounds, like the one you're interested in, are analyzed for their developmental neurotoxicity and implications for public health policy (Babina et al., 2012).
Biomonitoring and Risk Assessment
Studies on the metabolites of various compounds in humans, such as the biomonitoring of urinary metabolites following consumption of cooked chicken containing carcinogenic compounds, highlight the importance of understanding how these substances are metabolized and their potential risks to human health (Frandsen, 2008). This type of research is crucial for compounds with complex structures, as it helps in assessing their safety and effects on health.
Pharmacokinetics and Metabolism
Research on the pharmacokinetic properties and bioavailability of drugs in humans and rodents, like the study of piroxicam, informs the scientific understanding of how complex compounds are absorbed, distributed, metabolized, and excreted in the body (Schiantarelli et al., 1981). These studies are foundational for developing new therapeutics and understanding the biological implications of chemical exposures.
Novel Uremic Toxins
Investigations into novel uremic toxins, such as N-methyl-2-pyridone-5-carboxamide, illustrate the ongoing discovery of compounds that may accumulate in the body under certain conditions, like chronic renal failure, and potentially exert toxic effects. Such research is pivotal in identifying new biomarkers for disease and targets for intervention (Rutkowski et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O5/c1-19-16-14(24(27)28)12-15(25(29)30)17(21(16)2)22-8-10-23(11-9-22)18(26)20-13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHNQVRCCKKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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